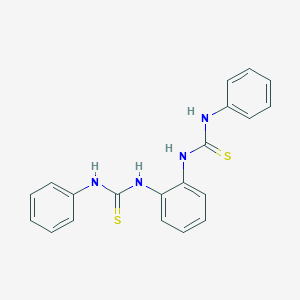
1,2-Bis(3-phenylthioureido)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(3-phenylthioureido)benzene, also known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPTU is a symmetrical molecule with two thiourea groups attached to a benzene ring. The compound has been synthesized using various methods and has been studied for its potential applications in several fields.
作用機序
The mechanism of action of 1,2-Bis(3-phenylthioureido)benzene as a protein kinase inhibitor involves the formation of a stable complex with the kinase domain of the protein. The formation of this complex prevents the substrate from binding to the kinase domain, thus inhibiting the activity of the protein kinase.
Biochemical and Physiological Effects:
1,2-Bis(3-phenylthioureido)benzene has been shown to have a low toxicity profile and does not exhibit significant adverse effects on living organisms. In vitro studies have shown that 1,2-Bis(3-phenylthioureido)benzene can inhibit the growth of cancer cells and reduce inflammation. However, more studies are needed to determine the optimal dosage and administration route for 1,2-Bis(3-phenylthioureido)benzene in vivo.
実験室実験の利点と制限
One of the main advantages of 1,2-Bis(3-phenylthioureido)benzene is its ability to form stable complexes with metal ions and proteins. This property makes 1,2-Bis(3-phenylthioureido)benzene an attractive compound for use in various analytical and biochemical assays. However, the synthesis of 1,2-Bis(3-phenylthioureido)benzene can be challenging and requires specialized equipment and expertise. Additionally, the compound is relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several potential future directions for research involving 1,2-Bis(3-phenylthioureido)benzene. One area of interest is the development of 1,2-Bis(3-phenylthioureido)benzene-based MOFs for gas storage and separation applications. Another area of interest is the optimization of the synthesis of 1,2-Bis(3-phenylthioureido)benzene to improve yield and reduce costs. Additionally, further studies are needed to determine the optimal dosage and administration route for 1,2-Bis(3-phenylthioureido)benzene in vivo and to investigate its potential as a therapeutic agent for diseases such as cancer and inflammation.
合成法
The synthesis of 1,2-Bis(3-phenylthioureido)benzene involves the reaction of 1,2-diaminobenzene with phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield 1,2-Bis(3-phenylthioureido)benzene. The yield of the reaction can be improved by optimizing reaction conditions such as temperature, time, and solvent.
科学的研究の応用
1,2-Bis(3-phenylthioureido)benzene has been extensively studied for its potential applications in various fields such as material science, analytical chemistry, and biochemistry. In material science, 1,2-Bis(3-phenylthioureido)benzene has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that can be used for gas storage, separation, and catalysis. 1,2-Bis(3-phenylthioureido)benzene is an attractive building block for MOFs due to its symmetry and ability to form strong coordination bonds with metal ions.
In analytical chemistry, 1,2-Bis(3-phenylthioureido)benzene has been used as a chelating agent for the determination of metal ions in solution. 1,2-Bis(3-phenylthioureido)benzene forms a stable complex with metal ions such as copper, zinc, and nickel, which can be quantified using various analytical techniques such as UV-Vis spectroscopy and atomic absorption spectroscopy.
In biochemistry, 1,2-Bis(3-phenylthioureido)benzene has been studied for its potential as a protein kinase inhibitor. Protein kinases are enzymes that play a critical role in cell signaling and are involved in several diseases such as cancer and inflammation. 1,2-Bis(3-phenylthioureido)benzene has been shown to inhibit the activity of protein kinases and has the potential to be developed as a therapeutic agent.
特性
CAS番号 |
50521-79-4 |
|---|---|
製品名 |
1,2-Bis(3-phenylthioureido)benzene |
分子式 |
C20H18N4S2 |
分子量 |
378.5 g/mol |
IUPAC名 |
1-phenyl-3-[2-(phenylcarbamothioylamino)phenyl]thiourea |
InChI |
InChI=1S/C20H18N4S2/c25-19(21-15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-20(26)22-16-11-5-2-6-12-16/h1-14H,(H2,21,23,25)(H2,22,24,26) |
InChIキー |
XJGJAGAYLOLLML-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2NC(=S)NC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2NC(=S)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B188314.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)

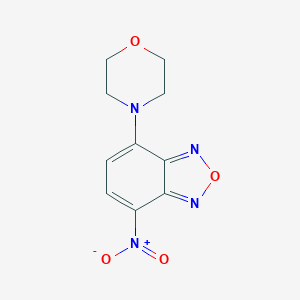
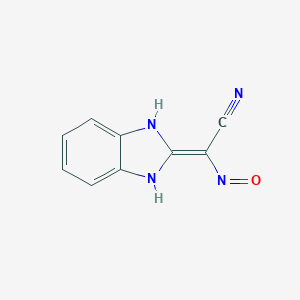
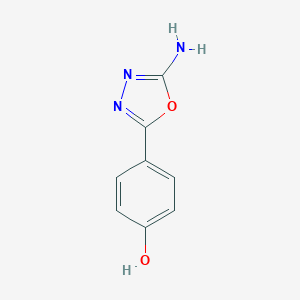


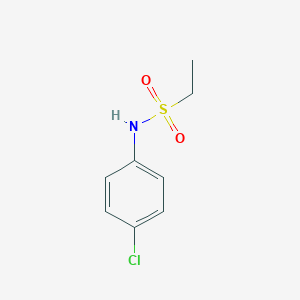
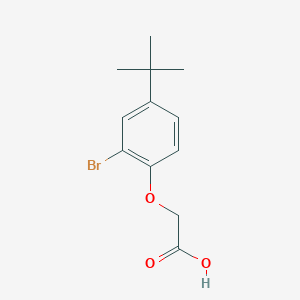
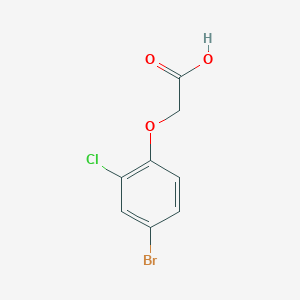
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)